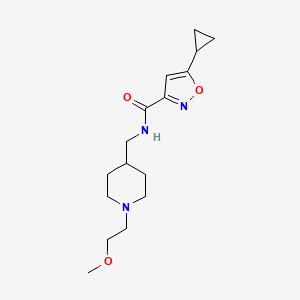

5-cyclopropyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-21-9-8-19-6-4-12(5-7-19)11-17-16(20)14-10-15(22-18-14)13-2-3-13/h10,12-13H,2-9,11H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZAFGRPTDYJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves the following steps:

Formation of the isoxazole ring: This can be achieved through the reaction of terminal alkynes with n-butyllithium followed by aldehydes and treatment with molecular iodine and hydroxylamine.

Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using appropriate piperidine derivatives.

Cyclopropyl group addition: The cyclopropyl group can be added through a cyclopropanation reaction using diazomethane or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The compound shares structural motifs with several classes of bioactive molecules, including antimicrobial synergists, kinase inhibitors, and anti-atherosclerosis agents. Below is a detailed analysis:

Structural Analogues with Piperidine and Isoxazole Motifs

Key Observations

However, Goxalapladib’s larger naphthyridine core and trifluoromethylbiphenyl group confer distinct pharmacokinetic properties (e.g., higher molecular weight, enhanced lipid solubility).

Isoxazole vs.

Carboxamide Linkers : The carboxamide group in the target compound and 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide facilitates hydrogen bonding, but the thiazole substituent in the latter may confer divergent electronic properties.

Pharmacological Implications

Biological Activity

5-cyclopropyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, also known by its CAS number 1396627-43-2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of approximately 275.39 g/mol. The structure features an isoxazole ring, which is known for its diverse biological activities, and a piperidine moiety that contributes to its pharmacological profile .

The biological activity of this compound is primarily linked to its interaction with various biological targets:

- GABA Transporters : The compound has been studied for its effects on synaptic and extrasynaptic GABA transporters, which are crucial in regulating neurotransmission. This interaction suggests potential applications in treating neurological disorders such as epilepsy .

- Histone Methyltransferases : Preliminary studies indicate that the compound may inhibit certain histone methyltransferases, which play a significant role in gene regulation and epigenetic modifications. This inhibition could have implications in cancer therapy and other diseases associated with epigenetic dysregulation .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

- Acetylcholinesterase Inhibition : Compounds containing piperidine have been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, making these compounds candidates for treating Alzheimer's disease .

- Urease Inhibition : Urease inhibitors are important in managing conditions like urinary tract infections. Similar compounds have shown significant urease inhibitory activity, suggesting that this compound may also possess this property .

Case Studies and Research Findings

- In Vivo Studies : A study on structurally related compounds indicated significant anti-inflammatory effects in animal models, suggesting that this compound may share similar properties .

- Docking Studies : Molecular docking simulations have revealed favorable binding interactions of the compound with target proteins involved in various signaling pathways, indicating its potential as a lead compound for drug development .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-cyclopropyl-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves coupling the isoxazole-3-carboxylic acid derivative with the piperidinylmethyl amine moiety. Key steps include:

- Coupling Reagents : Use of HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC/HOBt for carboxamide bond formation, as these minimize racemization and improve yields .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency by stabilizing intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (MeOH/2-propanol mixtures) ensures high purity .

- Data Table :

| Reagent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| HBTU/DIPEA | 78 | ≥98% |

| EDC/HOBt | 65 | 95% |

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolves atomic positions and confirms stereochemistry (e.g., piperidine ring conformation) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : Cyclopropyl protons (δ 1.0–1.5 ppm), piperidine N-CH2- (δ 2.5–3.0 ppm), and isoxazole C-H (δ 6.5–7.0 ppm).

- ¹³C NMR : Isoxazole carbonyl (δ 160–165 ppm), cyclopropyl carbons (δ 8–12 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) to identify variables affecting results .

- Dose-Response Validation : Reproduce studies with standardized protocols (e.g., ATP-based viability assays) .

- Off-Target Profiling : Use kinase or GPCR panels to rule out nonspecific interactions .

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases, GPCRs). Focus on:

- Piperidine Substitution : The 2-methoxyethyl group may enhance solubility without steric hindrance .

- Cyclopropyl Flexibility : Assess conformational strain via molecular dynamics simulations .

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Assays : Incubate in buffers (pH 2–8) and monitor degradation via HPLC at 37°C .

- Metabolic Stability : Use liver microsomes (human/rodent) to quantify half-life (t1/2) and identify major metabolites .

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (e.g., melting point >150°C suggests solid-state stability) .

Structure-Activity Relationship (SAR) Focus

Q. How does the 2-methoxyethyl group on the piperidine ring influence bioavailability?

- Methodological Answer :

- LogP Measurement : Compare partition coefficients (e.g., shake-flask method) to show reduced hydrophobicity vs. unsubstituted piperidine .

- Permeability Assays : Use Caco-2 monolayers to demonstrate enhanced intestinal absorption .

Data Analysis & Experimental Design

Q. What statistical models are optimal for optimizing reaction yields in combinatorial libraries of analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.